molecular formula C20H19BrN2O2 B3883680 (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one

Cat. No.: B3883680
M. Wt: 399.3 g/mol
InChI Key: FTUUVALTDHGLDC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Bromomethyl methyl ether: A compound with a bromomethyl group attached to a methoxy group.

Uniqueness

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-12-5-7-16(9-13(12)2)23-20(24)17(14(3)22-23)10-15-6-8-19(25-4)18(21)11-15/h5-11H,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUVALTDHGLDC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Br)/C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one
Reactant of Route 6
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.